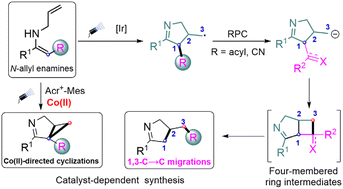Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines†
Organic Chemistry Frontiers Pub Date: 2023-12-19 DOI: 10.1039/D3QO01849K
Abstract
Functional group migrations are one of the most powerful strategies in the construction of complex molecules. [1,3]-Migrations, especially 1,3-C → C migrations are more challenging for the difficulty in the formation of highly strained four-membered ring intermediates. In the limited reports, narrow substrate tolerance, basic additives or high temperature are unavoidable. Herein, visible-light-mediated novel 1,3-C → C migrations of N-allyl enamines under base-free conditions are researched. Radical-triggered 1,3-C → C acyl and cyano migrations were achieved, initiated by a reductive radical–polar crossover (RPC) process. A variety of biologically active cyclic imines were synthesized in good-to-excellent yields under very mild reaction conditions. DFT calculations support our proposal that the radical cyclization of N-allyl enamines facilitates the reductive RPC process, which triggers the formation of strained four-membered ring intermediates for 1,3-migrations. Thus, a tandem radical cyclization/RPC/1,3-C → C migration process has been developed under base-free conditions. Furthermore, from the same N-allyl enamines, different cyclic imines, i.e., (3-azabicyclo[3.1.0]hex-2-enes), could be achieved in high selectivity mediated by the acridine photosensitizer and Co(II) additive.


Recommended Literature
- [1] Substrate-controlled switchable asymmetric annulations to access polyheterocyclic skeletons†
- [2] N-heterocyclic silylene complexes in catalysis: new frontiers in an emerging field
- [3] Front cover
- [4] A thermochromic silver nanocluster exhibiting dual emission character†
- [5] Chimeric GNA/DNA metal-mediated base pairs†
- [6] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [7] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [8] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [9] Enhanced photoconductivity of a polyoxometalate–TiO2 composite for gas sensing applications†
- [10] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode

Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 124387-19-5









